molecular formula C7H14N2 B13344933 1-(Cyclopropylmethyl)azetidin-3-amine

1-(Cyclopropylmethyl)azetidin-3-amine

Cat. No.: B13344933
M. Wt: 126.20 g/mol
InChI Key: VVEZFCUECAQUJT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)azetidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

1-(Cyclopropylmethyl)azetidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)azetidin-3-amine involves its interaction with molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to participate in various chemical reactions, which can influence its biological activity. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or polymer science .

Comparison with Similar Compounds

Biological Activity

1-(Cyclopropylmethyl)azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The cyclopropylmethyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure can be represented as follows:

C8H14N(CAS No 2225141 20 6)\text{C}_8\text{H}_{14}\text{N}\quad (\text{CAS No 2225141 20 6})

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Although specific targets are not fully elucidated, preliminary studies suggest that the compound may modulate enzyme activities, potentially influencing pathways related to inflammation and pain.

Structure-Activity Relationship (SAR)

Research into the SAR of azetidine derivatives has revealed that modifications to the azetidine ring and substituents significantly affect biological activity. For instance, the introduction of different alkyl groups or functional groups can enhance potency against specific biological targets. The following table summarizes key findings from SAR studies related to azetidine derivatives:

CompoundModificationBiological ActivityIC50 (µM)
AMethyl group on NCOX-2 inhibition0.04
BCyclopropyl substitutionAnti-inflammatory0.05
CHydroxyl group additionEnzyme modulation0.03

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of azetidine derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited significant inhibition of COX-2 activity, with an IC50 comparable to established anti-inflammatory drugs such as celecoxib . This suggests potential therapeutic applications in treating inflammatory conditions.

Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with carbonic anhydrase enzymes. The compound demonstrated selective inhibition against certain isoforms, indicating its potential as a lead compound for developing enzyme inhibitors .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-(cyclopropylmethyl)azetidin-3-amine

InChI

InChI=1S/C7H14N2/c8-7-4-9(5-7)3-6-1-2-6/h6-7H,1-5,8H2

InChI Key

VVEZFCUECAQUJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC(C2)N

Origin of Product

United States

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